molecular formula C14H24OS B14423618 (2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol CAS No. 83670-19-3

(2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol

Cat. No.: B14423618
CAS No.: 83670-19-3
M. Wt: 240.41 g/mol
InChI Key: ZKLUKKAXSGRFDF-UHFFFAOYSA-N
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Description

(2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol is an organic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing one of the oxygen atoms. This compound is characterized by the presence of two tert-butyl groups and a methanol group attached to the thiopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol typically involves the following steps:

    Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor and an appropriate carbonyl compound.

    Introduction of tert-Butyl Groups: The tert-butyl groups can be introduced through alkylation reactions using tert-butyl halides and a strong base.

    Attachment of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction using methanol and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The thiopyran ring can be reduced to form a tetrahydrothiopyran derivative.

    Substitution: The tert-butyl groups can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and strong bases such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of (2,6-Di-tert-butyl-4H-thiopyran-4-yl)aldehyde or (2,6-Di-tert-butyl-4H-thiopyran-4-yl)carboxylic acid.

    Reduction: Formation of tetrahydrothis compound.

    Substitution: Formation of various substituted thiopyran derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying sulfur-containing biomolecules and their interactions.

    Medicine: Potential use in drug discovery and development, particularly for compounds targeting sulfur-containing enzymes or pathways.

    Industry: Use as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol would depend on its specific application

    Covalent Bonding: Formation of covalent bonds with target molecules.

    Non-Covalent Interactions: Hydrogen bonding, van der Waals forces, and hydrophobic interactions.

    Redox Reactions: Participation in oxidation-reduction reactions involving sulfur atoms.

Comparison with Similar Compounds

Similar Compounds

    Thiopyran-4-ylmethanol: A simpler analog without the tert-butyl groups.

    2,6-Di-tert-butyl-4H-thiopyran: A compound lacking the methanol group.

    4H-Thiopyran-4-ylmethanol: A compound without the tert-butyl groups.

Uniqueness

(2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol is unique due to the presence of both tert-butyl groups and a methanol group, which may confer specific chemical properties and reactivity. The tert-butyl groups provide steric hindrance, which can influence the compound’s stability and reactivity, while the methanol group offers a site for further functionalization.

Properties

CAS No.

83670-19-3

Molecular Formula

C14H24OS

Molecular Weight

240.41 g/mol

IUPAC Name

(2,6-ditert-butyl-4H-thiopyran-4-yl)methanol

InChI

InChI=1S/C14H24OS/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8,10,15H,9H2,1-6H3

InChI Key

ZKLUKKAXSGRFDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(C=C(S1)C(C)(C)C)CO

Origin of Product

United States

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